Neurokinin receptor antagonist: Building upon the research on the neurokinin antagonist N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide (DNK333) [], 2-Amino-N-(2-oxoazepan-3-yl)benzamide;hydrochloride could be investigated for its interaction with neurokinin receptors, particularly NK1 and NK2.
Anticancer agent: The presence of a benzamide core structure, similar to the compounds studied for their anticancer activity [, , , , , ], suggests that 2-Amino-N-(2-oxoazepan-3-yl)benzamide;hydrochloride could also be investigated for potential antitumor properties.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: